isopropyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Isopropyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. Key structural elements include:
- A methyl group at position 8, enhancing lipophilicity.
- An isopropyl ester at position 7, influencing solubility and metabolic stability.
Properties
IUPAC Name |
propan-2-yl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O4S/c1-10(2)26-18(24)16-11(3)21-19-22(15(23)7-8-27-19)17(16)13-9-12(20)5-6-14(13)25-4/h5-6,9-10,17H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGCHUSHQDVLSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=C(C=CC(=C3)Br)OC)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609795-54-2 | |
| Record name | ISOPROPYL 6-(5-BROMO-2-METHOXYPHENYL)-8-METHYL-4-OXO-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Isopropyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound features a pyrimido-thiazine core structure characterized by the following:
- Molecular Formula : CHBrNOS
- Molecular Weight : 386.51 g/mol
- Functional Groups : Includes a methoxycarbonyl group and an isopropyl group which enhance its reactivity and biological properties.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
-
Antimicrobial Activity :
- The compound's derivatives have shown promising results against various pathogens. For instance, derivatives with similar structures demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- These compounds also inhibited biofilm formation significantly compared to standard antibiotics like Ciprofloxacin.
- Anti-inflammatory Properties :
- Antitumor Activity :
- Pharmacological Mechanisms :
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of a series of thiazine derivatives including those structurally related to this compound. The results indicated significant antibacterial activity with low MIC values against several strains of bacteria. Additionally, these compounds showed low hemolytic activity, suggesting a favorable safety profile for potential therapeutic applications .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of thiazine derivatives. The research demonstrated that these compounds could effectively reduce inflammation markers in vitro and in vivo models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation .
Research Findings Summary Table
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Ethyl Ester Analog
Compound : Ethyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Molecular Formula : C₁₈H₁₉BrN₂O₄S
- Molecular Weight : 439.324 g/mol
- Synthesis : Prepared via cyclocondensation of chalcone derivatives with oxazin-2-amine precursors, as described for related pyrimido-oxazine systems .
2-Methoxyethyl Ester Analog
Compound : 2-Methoxyethyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Molecular Formula : C₁₉H₂₁BrN₂O₅S (estimated)
- Molecular Weight : ~469.35 g/mol
- Key Difference : The 2-methoxyethyl group introduces polarity, enhancing aqueous solubility compared to isopropyl and ethyl esters. This may improve bioavailability in drug design contexts .
2-Methylpropyl Ester Analog
Compound : 2-Methylpropyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- CAS Registry Number : 609795-60-0
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the key analytical techniques for confirming the structural identity of this compound?
- Methodology:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to assign protons and carbons in the pyrimido-thiazine core and substituents (e.g., bromophenyl, isopropyl ester). Compare shifts with analogous compounds (e.g., tetrahydroimidazopyridines in ) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight with ESI-HRMS (e.g., <550 Da precision in ) .
- Infrared Spectroscopy (IR): Identify functional groups (e.g., carbonyl at ~1700 cm) and confirm ester/amide bonds .
Q. How can researchers optimize the synthesis of this compound?
- Methodology:
- Design of Experiments (DoE): Apply fractional factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). Use statistical analysis (e.g., ANOVA) to identify significant factors ( ) .
- One-Pot Reactions: Explore multi-step syntheses in a single vessel to improve yield (e.g., as in ’s imidazopyridine synthesis) .
- Purification: Optimize column chromatography (e.g., silica gel, gradient elution) or recrystallization (e.g., ethanol/water mixtures) based on solubility data .
Q. What solvents and reaction conditions are critical for stabilizing intermediates during synthesis?
- Methodology:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitutions; non-polar solvents (e.g., toluene) for cyclization steps ( ) .
- Temperature Control: Use reflux conditions for slow reactions (e.g., 80–120°C) and low temperatures (-20°C) for sensitive intermediates ( ) .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for synthesizing this compound?
- Methodology:
- Quantum Chemical Calculations: Use DFT (Density Functional Theory) to model transition states and intermediates (e.g., ICReDD’s reaction path search in ) .
- AI-Driven Simulations: Integrate COMSOL Multiphysics with machine learning to optimize parameters (e.g., residence time in flow reactors) ( ) .
Q. What strategies resolve contradictions in kinetic data for degradation studies?
- Methodology:
- Mechanistic Probes: Use isotopic labeling (e.g., O in carbonyl groups) to track degradation pathways ( ) .
- Multivariate Analysis: Apply principal component analysis (PCA) to distinguish competing degradation mechanisms (e.g., hydrolysis vs. oxidation) ( ) .
Q. How can researchers assess bioactivity while minimizing false positives in assays?
- Methodology:
- Dose-Response Curves: Use Hill slope analysis to validate target engagement (e.g., IC values in enzyme inhibition) () .
- Counter-Screening: Test against off-target proteins (e.g., cytochrome P450 isoforms) to rule out non-specific effects () .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
